molecular formula C13H8FNO4 B6391665 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% CAS No. 1261910-87-5

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95%

Cat. No. B6391665
CAS RN: 1261910-87-5
M. Wt: 261.20 g/mol
InChI Key: TTXOVXPURCIMLZ-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% (3-CFINA), is a fluorinated carboxylic acid derivative of isonicotinic acid (INA). It is a white to light yellow powder that is soluble in water and has a melting point of 121-123°C. It is widely used in a variety of scientific research applications, including drug synthesis, chemical synthesis, and biochemistry.

Mechanism of Action

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, as well as to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% in lab experiments include its high purity, its solubility in water, and its low cost. It is also relatively easy to synthesize. However, there are some limitations to using 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% in lab experiments. For example, it has a relatively low solubility in organic solvents, and it is not very stable in the presence of light and heat.

Future Directions

For research involving 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% include further studies of its biochemical and physiological effects, as well as its potential applications in drug synthesis and chemical synthesis. In addition, further research could be conducted to explore the potential of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% as an inhibitor of other enzymes, as well as its potential use in the development of new drugs and chemical compounds. Finally, further research could be conducted to explore the potential of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% as a therapeutic agent for various diseases and conditions.

Synthesis Methods

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% can be synthesized by the reaction of 5-fluoro-2-chlorobenzaldehyde and isonicotinic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of around 100°C. The reaction is complete in about three hours, yielding a product with a purity of 95%.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% has a variety of scientific research applications, including drug synthesis, chemical synthesis, and biochemistry. It is used in the synthesis of drugs such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of fluorinated compounds and as a reagent in organic synthesis. In addition, 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid, 95% is used in biochemical research, including enzyme inhibition studies, as well as in studies of the structure and function of proteins.

properties

IUPAC Name

3-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)5-9(11)10-6-15-4-3-8(10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOVXPURCIMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687890
Record name 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-87-5
Record name 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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